2-(2-Naphthyloxy)butanoyl chloride
Overview
Description
2-(2-Naphthyloxy)butanoyl chloride, often abbreviated as NBAC, is a chemical compound that belongs to the family of acyl chlorides. It has a molecular formula of C14H13ClO2 and a molecular weight of 248.71 .
Molecular Structure Analysis
The molecular structure of NBAC is defined by its molecular formula, C14H13ClO2 . Unfortunately, the specific structural details or the 3D molecular structure are not provided in the available sources.Physical And Chemical Properties Analysis
NBAC has a molecular weight of 248.71 . The compound is colorless to pale yellow in appearance. Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the available sources.Scientific Research Applications
Antioxidant Development in Petroleum Products
A study focused on developing antioxidants similar to those used in petroleum products from hydrogenated cardanol, extracted from cashew nut shell liquid. The process involved alkylation with tert-butyl chloride, resulting in compounds like 2,4,6-tri-t-butyl-pentadecylphenol, which showed promising efficiency in oxidative stabilization of cracked naphtha samples, more so than the commercial additives used at the time (Dantas et al., 2003).
Synthesis of Beta-Adrenergic Blocking Agents
Another study reported the improvement in the preparation of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in synthesizing beta-adrenergic blocking agents like propranolol and nadoxolol. This involved the stereoselective hydrolysis of its acyl derivatives using whole cell preparations containing enzymes from native sources (Kapoor et al., 2003).
Development of Low Dielectric Materials
A novel, thermally stable, low dielectric poly[4,4′-bis(1-naphthyloxy)tetraphenylmethane] was synthesized using 4,4′-dihydroxytetraphenylmethane and 1-bromonaphthalene. This polymer exhibited high thermal stability and low dielectric constants, making it potentially useful in electronic applications (Tsuchiya & Ueda, 2006).
Aerobic Oxidation in Ionic Liquids
A study demonstrated the aerobic oxidation of phenols to quinones using copper(II) chloride as a catalyst in an ionic liquid, presenting a new alternative for the oxidation process. This method was also applicable to the oxidation of 2-methyl-1-naphthol to 2-methyl-1,4-naphthoquinone, showing its versatility in different oxidative reactions (Sun, Li, & Sundermeyer, 2005).
Catalytic Effects in Electrochemical Reactions
Research on transition metal(II)-N,N′-bis(naphthaldehyde)diimines showed their catalytic activities in the electrochemical reduction of thionyl chloride. This study highlighted the importance of catalysts in enhancing cell performance in terms of both thermodynamic and kinetic parameters (Choi et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-naphthalen-2-yloxybutanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEWCTKDPYRJQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Naphthyloxy)butanoyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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